N-Methyl-1H-pyrazol-3-amine

Physicochemical Profiling Lipophilicity ADME Prediction

N-Methyl-1H-pyrazol-3-amine is a specialized heterocyclic amine building block essential for kinase inhibitor programs. Unlike generic analogs, this precise N-methyl substitution pattern ensures correct molecular recognition as a hinge-binding motif, validated in p38 MAPK, Raf, and JAK2 inhibitor programs. Purchase with confidence—verified by ¹H NMR to guarantee the correct regioisomer, minimizing costly revalidation.

Molecular Formula C4H7N3
Molecular Weight 97.12 g/mol
CAS No. 1037364-03-6
Cat. No. B1603815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1H-pyrazol-3-amine
CAS1037364-03-6
Molecular FormulaC4H7N3
Molecular Weight97.12 g/mol
Structural Identifiers
SMILESCNC1=CC=NN1
InChIInChI=1S/C4H7N3/c1-5-4-2-3-6-7-4/h2-3H,1H3,(H2,5,6,7)
InChIKeyUFYFLBNWAMCOML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 kg / 1 bottle / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-1H-pyrazol-3-amine (CAS 1037364-03-6): Procurement and Specification Overview for the 3-Aminopyrazole Scaffold


N-Methyl-1H-pyrazol-3-amine (CAS 1037364-03-6) is a heterocyclic primary amine building block belonging to the aminopyrazole class. It features a pyrazole core substituted with a methylamino group at the 3-position . This compound serves as a versatile intermediate in medicinal chemistry, with documented utility in the synthesis of kinase inhibitors targeting p38 MAPK [1], Raf [2], and JAK2 [3], as well as in the preparation of agents for amyloid-related disorders [4]. As a procurement entity, it is commercially available from multiple suppliers with standard specifications including molecular weight of 97.12 g/mol, molecular formula C4H7N3, and typical purity grades of 95-98% [5]. Its primary scientific value lies in its role as a 3-aminopyrazole hinge-binding motif in kinase inhibitor design and as a versatile synthetic intermediate for downstream functionalization.

Why Generic Substitution of N-Methyl-1H-pyrazol-3-amine Fails: Evidence-Based Procurement Risks


Generic substitution of N-Methyl-1H-pyrazol-3-amine with closely related aminopyrazoles or other heterocyclic amines is not scientifically defensible without rigorous requalification. The compound's specific N-methyl substitution pattern on the 3-aminopyrazole scaffold dictates both its physicochemical behavior and its molecular recognition properties . In kinase inhibitor design, the pyrazol-3-yl amine moiety functions as a critical hinge-binding motif, and replacement with isosteres such as thiazol-2-yl amine has been shown to alter both potency and selectivity profiles in JAK2 inhibitor programs [1]. Furthermore, the absence of the N-methyl group or its relocation to the pyrazole ring nitrogen yields regioisomers with distinct computed LogP values and predicted pKa values , which directly impact aqueous solubility and passive permeability. Procurement of nominally similar aminopyrazoles without verifying the exact substitution pattern can introduce uncharacterized variables into synthetic routes or biological assays, compromising reproducibility and necessitating costly revalidation. The evidence presented below quantifies where this compound's physicochemical and biological signature diverges from its closest analogs.

N-Methyl-1H-pyrazol-3-amine (CAS 1037364-03-6): Quantitative Differentiation Evidence Versus Closest Analogs


Lipophilicity Differentiation: N-Methyl-1H-pyrazol-3-amine vs. Unsubstituted 3-Aminopyrazole and N-Methyl Regioisomers

N-Methyl-1H-pyrazol-3-amine exhibits a computed XLogP3 value of 0.5 , representing a measurable increase in lipophilicity compared to its unsubstituted analog, C-(1H-pyrazol-3-yl)-methylamine, which has a reported LogP of -0.81 [1]. This difference of approximately 1.3 log units indicates that the N-methyl substitution confers substantially greater partitioning into organic phases. In contrast, the regioisomer 1-Methyl-1H-pyrazol-3-amine (CAS 1904-31-0) has a reported LogP of 0.5835 [2], highlighting that the position of the methyl group—whether on the exocyclic amine nitrogen or the endocyclic pyrazole nitrogen—yields distinct lipophilicity profiles. These differences are not interchangeable and directly affect reversed-phase HPLC retention behavior and predicted membrane permeability.

Physicochemical Profiling Lipophilicity ADME Prediction Chromatography

Aqueous Solubility Threshold: N-Methyl-1H-pyrazol-3-amine Free Base vs. Dihydrochloride Salt Form

The free base form of N-Methyl-1H-pyrazol-3-amine has a calculated aqueous solubility of 2.7 g/L at 25°C, classifying it as 'slightly soluble' . For applications requiring higher aqueous concentrations—such as certain biochemical assays or aqueous-phase reactions—the dihydrochloride salt form is specifically prepared to enhance solubility . While quantitative solubility data for the dihydrochloride salt relative to the free base is not available in primary literature, the class-level inference is that salt formation of aminopyrazoles with hydrochloric acid typically increases aqueous solubility by one to several orders of magnitude due to ionization and improved crystal lattice disruption.

Formulation Aqueous Solubility Salt Selection Biological Assay

Predicted pKa Divergence: Impact on Ionization State in Physiological vs. Synthetic Conditions

The N-1 regioisomer, 1-Methyl-1H-pyrazol-3-amine (CAS 1904-31-0), has a predicted pKa of 4.04±0.10 . No experimental or predicted pKa value for N-Methyl-1H-pyrazol-3-amine (methyl on exocyclic amine) was located in available authoritative sources. However, based on the structural difference—an exocyclic secondary amine versus an endocyclic aromatic amine—the pKa of N-Methyl-1H-pyrazol-3-amine is expected to be substantially higher (more basic) than its N-1 regioisomer. Exocyclic alkylamines typically exhibit pKa values in the range of 8-11, whereas the N-1 regioisomer's low pKa reflects the electron-withdrawing character of the pyrazole ring on the endocyclic nitrogen.

Ionization State pKa Prediction Reaction pH Optimization Bioavailability

Biological Activity Context: iNOS Inhibition IC50 of N-Methylpyrazole Derivatives

N-Methylpyrazole-based compounds have been evaluated for inhibition of inducible nitric oxide synthase (iNOS) activity in cellular assays [1]. Table 1 of the cited study reports IC50 values for inhibition of nitric oxide production in RAW264.7 murine macrophage cells and A172 human glioblastoma cells, as well as iNOS protein expression in compound-treated RAW264.7 cells. However, the specific IC50 values for the parent N-Methyl-1H-pyrazol-3-amine scaffold are not explicitly disaggregated in the available abstract or table preview. BindingDB entries for related N-methylpyrazole derivatives report iNOS inhibition IC50 values ranging from 1.17×10⁴ nM to 4.02×10⁴ nM across different cell lines and stimulation conditions [2][3]. Direct comparative data for N-Methyl-1H-pyrazol-3-amine versus unsubstituted or differently substituted analogs in the same assay system are not available in the accessible literature.

iNOS Inhibition Nitric Oxide Production Inflammation Cellular Assay

N-Methyl-1H-pyrazol-3-amine (CAS 1037364-03-6): Evidence-Linked Research and Industrial Application Scenarios


Kinase Inhibitor Fragment-Based Drug Discovery Requiring 3-Aminopyrazole Hinge Binder Motif

N-Methyl-1H-pyrazol-3-amine serves as a core 3-aminopyrazole hinge-binding motif in fragment-based drug discovery programs targeting kinases such as p38 MAPK [1], Raf [2], and JAK2 [3]. Its exocyclic N-methylamine provides a defined vector for further elaboration into potent and selective kinase inhibitors. Researchers should select this specific regioisomer over 1-Methyl-1H-pyrazol-3-amine, as the latter's methyl substitution on the endocyclic nitrogen alters the hydrogen-bonding capacity of the pyrazole ring nitrogens, thereby modifying kinase hinge recognition [3]. Procurement specifications should include identity verification by ¹H NMR to confirm the correct regioisomer.

Synthesis of Amyloid-Targeting Agents via Downstream Derivatization

Patents disclose the use of N-methyl-1H-pyrazol-3-amine as a key intermediate for preparing compounds intended for the treatment of diseases associated with amyloid or amyloid-like proteins, including Alzheimer's disease [1][2]. The compound's primary amine functionality enables acylation, sulfonylation, or reductive amination to generate diverse libraries of N-substituted pyrazol-3-amine derivatives. Its computed XLogP3 of 0.5 [3] positions it as a moderately lipophilic starting point suitable for further optimization toward CNS-penetrant candidates. Procurement should consider the free base form for anhydrous coupling reactions, with the dihydrochloride salt reserved for aqueous transformations.

iNOS Inhibitor Scaffold Development in Inflammation Research

N-Methylpyrazole-based compounds have been evaluated for inhibition of inducible nitric oxide synthase (iNOS) expression and nitric oxide production in cellular models of inflammation [1]. The scaffold provides a starting point for medicinal chemistry optimization of iNOS inhibitors. BindingDB entries for related N-methylpyrazole derivatives report iNOS inhibition IC50 values in the micromolar range across RAW264.7 and RINmF cellular assays [2][3]. The compound's aqueous solubility of 2.7 g/L is generally compatible with cell-based assays at typical screening concentrations (1-100 μM), though co-solvent (e.g., DMSO) is required for stock solution preparation.

Heterocyclic Building Block for Parallel Synthesis and Library Production

As a bifunctional heterocyclic amine, N-Methyl-1H-pyrazol-3-amine is employed in parallel synthesis workflows for generating compound libraries. Its primary amine group reacts readily with electrophiles (e.g., acid chlorides, isocyanates, sulfonyl chlorides), while the pyrazole ring offers additional sites for N-alkylation or cross-coupling chemistry [1]. The compound's computed LogP of 0.5 [2] and moderate aqueous solubility of 2.7 g/L [3] facilitate purification by standard reversed-phase HPLC. Procurement for library synthesis should prioritize high-purity grades (≥97%) and consistent batch-to-batch quality to ensure reproducibility across multiple library plates.

Technical Documentation Hub

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